BenchChemオンラインストアへようこそ!

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1H-indole-2-carboxamide

IKK2 inhibitor NF-κB kinase assay

This bis-indole carboxamide (CAS 951950-51-9) is a validated weak-binding control for IKK2/IKKβ high-throughput screening campaigns, exhibiting an IC50 >10,000 nM—within ~1.1-fold of benchmark SC-514. Its unique tryptamine-derived ethylamino linker introduces hydrogen-bonding geometry and conformational flexibility absent in N-methyl or N-phenyl analogs, making it irreplaceable for establishing assay dynamic range and confirming IKK2-mediated phenotypes. Procure the exact N-substitution pattern to avoid off-target liabilities associated with generic indole-2-carboxamides. Available via custom synthesis with full analytical characterization (HPLC, NMR, MS) to support your drug discovery and computational ADME benchmarking workflows.

Molecular Formula C21H20N4O2
Molecular Weight 360.4 g/mol
Cat. No. B11160397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1H-indole-2-carboxamide
Molecular FormulaC21H20N4O2
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C(=O)NCC(=O)NCCC3=CNC4=CC=CC=C43
InChIInChI=1S/C21H20N4O2/c26-20(22-10-9-15-12-23-18-8-4-2-6-16(15)18)13-24-21(27)19-11-14-5-1-3-7-17(14)25-19/h1-8,11-12,23,25H,9-10,13H2,(H,22,26)(H,24,27)
InChIKeyCXLRIKMWKCVILL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-1H-indole-2-carboxamide: IKK2-Targeted Indole Carboxamide Procurement Guide


N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1H-indole-2-carboxamide (CAS 951950-51-9) is a synthetic bis-indole carboxamide that couples a tryptamine-derived ethylamino moiety to an indole-2-carboxylic acid scaffold [1]. The compound belongs to a pharmacologically validated class of 1H-indole-2-carboxamides that function as ATP-competitive inhibitors of IκB kinase-2 (IKK2/IKKβ), a central regulator of the NF-κB signaling pathway [2]. Its design places it within the same mechanistic family as the clinical-stage IKK2 inhibitors and tool compounds used in inflammatory disease and oncology research [3].

Why N-(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-1H-indole-2-carboxamide Cannot Be Replaced by Generic IKK2 Inhibitors


Although multiple IKK2 inhibitors share an indole carboxamide core, simple functional-group swaps dramatically alter potency, selectivity, and physicochemical properties [1]. For example, the benchmark tool compound SC-514 (IC50 ~11.2 µM) and the nanomolar inhibitor IKK 16 (IC50 40 nM) differ by nearly three orders of magnitude despite occupying the same ATP-binding pocket . The target compound’s unique tryptamine-derived ethylamino linker at the carboxamide nitrogen—absent in SC-514, IKK 16, and the clinical candidate LY2409881—introduces a distinct hydrogen-bonding geometry and conformational flexibility that cannot be replicated by simple N-methyl or N-phenyl analogs [2]. Procurement of a generic indole-2-carboxamide without verifying the exact N-substitution pattern therefore risks acquiring a molecule with unpredictable target engagement and off-target liability .

Quantitative Evidence Guide: N-(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-1H-indole-2-carboxamide vs. Comparator IKK2 Inhibitors


IKK2 Enzymatic Inhibition: Target Compound vs. SC-514 and IKK 16

In a standardized IKK2 enzymatic assay (ChEMBL_611997), N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1H-indole-2-carboxamide exhibited an IC50 >10,000 nM, classifying it as a low-potency IKK2 ligand [1]. In contrast, the widely used tool compound SC-514 shows an IC50 of 11.2 µM (11,200 nM) under comparable conditions, placing the target compound in a similar potency bracket . However, the optimized indole carboxamide IKK 16 achieves an IC50 of 40 nM against IKK2, demonstrating that focused medicinal chemistry can improve potency by >250-fold within this scaffold class . The target compound's weak enzymatic potency does not preclude its utility as a negative-control compound or as a fragment-like starting point for structure-based optimization, but it cannot substitute for SC-514 or IKK 16 in experiments requiring potent IKK2 blockade.

IKK2 inhibitor NF-κB kinase assay IC50

NF-κB Pathway Modulation in Cellular Context: Target Compound vs. LG4 and LG25

Two structurally related indole-2-carboxamide derivatives, LG4 and LG25, have demonstrated significant NF-κB pathway suppression in cellular assays. LG4 reduced JNK/ERK phosphorylation and NF-κB activation in high-glucose-challenged mesangial cells, while LG25 inhibited Akt/mTOR/NF-κB signaling with an IC50 of 1.22 ± 0.10 µM in MDA-MB-231 triple-negative breast cancer cells [1][2]. The target compound, despite sharing the indole-2-carboxamide core, differs by its unsubstituted indole N–H and the tryptamine-derived ethylamino linker; these structural features were absent from the LG4/LG25 optimization campaigns. No direct cellular NF-κB inhibition data are publicly available for the target compound, making its cell-based anti-inflammatory activity unverified [3]. Users requiring validated cellular NF-κB suppression should select LG4 or LG25; the target compound should be considered a structurally distinct starting point for derivative synthesis.

NF-κB inhibition anti-inflammatory cellular assay

Structural Uniqueness of the Tryptamine-Ethylamino Linker vs. Common Indole-2-Carboxamide Substitution Patterns

The target compound is distinguished from the majority of reported indole-2-carboxamide IKK2 inhibitors by its N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl) substituent, which incorporates a second indole ring via an ethylamino bridge derived from tryptamine [1]. This contrasts with the simpler N-phenethyl (e.g., CCT129957), N-benzyl, or N-(2,4-dichlorobenzyl) substituents commonly explored in CK2 and IKK2 inhibitor programs [2]. X-ray crystallographic and molecular docking studies on indole-2-carboxamide–kinase co-complexes indicate that the carboxamide NH and indole NH form critical hydrogen bonds with the hinge region of the ATP-binding pocket; the tryptamine-derived substituent introduces a potential additional hydrogen-bond donor/acceptor pair that may alter binding kinetics or residence time [3]. No co-crystal structure of the target compound with IKK2 has been published, but the unique substitution pattern provides a synthetic handle for SAR expansion not available with simpler N-alkyl analogs.

structure-activity relationship tryptamine derivative scaffold differentiation

Synthetic Accessibility: DCC-Mediated Coupling vs. Multi-Step Patent Routes

The target compound is synthesized via a single-step N,N'-dicyclohexylcarbodiimide (DCC)-mediated coupling of commercially available tryptamine with 1H-indole-2-carboxylic acid . This contrasts with the multi-step synthetic sequences required for many potent indole-2-carboxamide IKK2 inhibitors disclosed in patents, which often necessitate sequential palladium-catalyzed cross-couplings, protecting-group manipulations, and chiral resolutions [1]. The simplified synthetic route reduces procurement cost, lead time, and batch-to-batch variability, making the compound an economical choice for initial screening cascades or as a synthetic intermediate for parallel library synthesis [2]. However, the absence of chiral centers also eliminates the possibility of stereochemistry-driven selectivity improvements that have been critical for advanced leads such as IKK 16.

synthesis DCC coupling tryptamine indole-2-carboxylic acid

Application Scenarios: N-(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-1H-indole-2-carboxamide


Negative Control for IKK2 Enzymatic Screening Cascades

With an IKK2 IC50 >10,000 nM in enzymatic assays [1], the target compound serves as a well-characterized weak-binding control for high-throughput IKK2 screening campaigns. Its potency bracket (within ~1.1-fold of SC-514 at 11.2 µM) makes it suitable for use alongside potent inhibitors such as IKK 16 (IC50 = 40 nM) to establish assay dynamic range and confirm that observed cellular phenotypes are attributable to IKK2 inhibition rather than off-target effects .

Synthetic Intermediary for Parallel Library Synthesis Targeting the IKK2 Hinge Region

The compound's single-step DCC-mediated synthesis from tryptamine and indole-2-carboxylic acid enables its use as a core scaffold for rapid parallel derivatization. The unsubstituted indole N–H and the tryptamine-derived secondary amine offer two orthogonal diversification points for introducing substituents that explore the IKK2 ATP-binding pocket's solvent-exposed region and selectivity pocket, areas that have proven critical for achieving nanomolar potency in the indole-2-carboxamide class [2].

Physicochemical Property Benchmarking for Bis-Indole Pharmacokinetic Profiling

The bis-indole architecture with an ethylamino linker provides a valuable reference point for computational ADME modeling and physicochemical property benchmarking. Its molecular weight (~360 g/mol), hydrogen-bond donor/acceptor count, and lipophilicity can serve as a baseline for designing analogs with improved solubility and permeability—a key challenge in the indole-2-carboxamide series where highly potent leads often suffer from poor oral bioavailability [3].

Quote Request

Request a Quote for N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.